Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Description
Crystallographic Analysis and X-Ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for resolving the three-dimensional structure of crystalline compounds. For ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, crystallographic studies reveal an orthorhombic crystal system with space group $$ P21212_1 $$ (no. 19). The unit cell parameters are $$ a = 11.6524(10) \, \text{Å} $$, $$ b = 11.9777(10) \, \text{Å} $$, $$ c = 15.9058(13) \, \text{Å} $$, and $$ V = 2220.0(3) \, \text{Å}^3 $$, accommodating four molecules per unit cell ($$ Z = 4 $$). The thiazole ring adopts a planar conformation, with the trifluoromethylphenyl group oriented orthogonally to minimize steric hindrance.
Hydrogen bonding plays a critical role in stabilizing the crystal lattice. The hydroxy group at position 4 forms an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylate moiety ($$ \text{O}\cdots\text{H} = 1.82 \, \text{Å} $$), while intermolecular $$ \text{N}-\text{H}\cdots\text{O} $$ interactions ($$ 2.01 \, \text{Å} $$) link adjacent molecules into dimeric constructs. These interactions propagate into a two-dimensional supramolecular framework through $$ \text{S}\cdots\text{O} $$ and $$ \text{O}\cdots\text{O} $$ contacts ($$ <3.2 \, \text{Å} $$).
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | $$ P21212_1 $$ |
| $$ a \, (\text{Å}) $$ | 11.6524(10) |
| $$ b \, (\text{Å}) $$ | 11.9777(10) |
| $$ c \, (\text{Å}) $$ | 15.9058(13) |
| $$ V \, (\text{Å}^3) $$ | 2220.0(3) |
| $$ Z $$ | 4 |
| $$ R_{\text{gt}} $$ | 0.0305 |
Quantum Mechanical Calculations of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic properties of the compound. The HOMO-LUMO gap, a critical indicator of chemical reactivity, is calculated as 4.32 eV, suggesting moderate stability against electrophilic attacks. The trifluoromethyl group exerts a strong electron-withdrawing effect, polarizing the thiazole ring and increasing the electrophilicity of the carboxylate moiety.
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the thiazole sulfur atom and the $$ \sigma^* $$-antibonding orbitals of adjacent C-N bonds ($$ \Delta E = 28.6 \, \text{kcal/mol} $$). Additionally, the electrostatic potential surface maps highlight regions of high electron density around the hydroxy and carboxylate groups, consistent with their roles in hydrogen bonding.
Table 2: Key Quantum Mechanical Parameters
| Parameter | Value |
|---|---|
| HOMO energy (eV) | -6.74 |
| LUMO energy (eV) | -2.42 |
| HOMO-LUMO gap (eV) | 4.32 |
| Dipole moment (Debye) | 3.85 |
Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy
Nuclear Overhauser effect spectroscopy (NOESY) elucidates the spatial proximity of protons in solution. For this compound, key NOE correlations include:
- A strong cross-peak between the hydroxy proton ($$ \delta 10.46 \, \text{ppm} $$) and the aromatic protons of the trifluoromethylphenyl group ($$ \delta 7.43-7.56 \, \text{ppm} $$), confirming their cis orientation.
- Moderate correlations between the ethyl methylene protons ($$ \delta 4.32 \, \text{ppm} $$) and the thiazole C-H proton ($$ \delta 8.99 \, \text{ppm} $$), indicating a gauche conformation of the carboxylate side chain.
The trifluoromethyl group adopts a fixed orientation due to restricted rotation about the C-Ar bond, as evidenced by the absence of NOE contacts between the CF$$3$$ protons and the thiazole ring. This rigidity is further supported by $$ ^1\text{H}-^{13}\text{C} $$ HMBC correlations linking the CF$$3$$ carbon ($$ \delta 121.81 \, \text{ppm} $$) to the adjacent aromatic protons.
Table 3: Key NOESY Correlations
| Proton 1 ($$ \delta \, \text{ppm} $$) | Proton 2 ($$ \delta \, \text{ppm} $$) | Correlation Strength |
|---|---|---|
| 10.46 (OH) | 7.43–7.56 (Ar-H) | Strong |
| 4.32 (CH$$2$$CH$$3$$) | 8.99 (Thiazole C-H) | Moderate |
| 7.78 (Thiazole C-H) | 7.37–7.39 (Ar-H) | Weak |
Properties
IUPAC Name |
ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S/c1-2-20-12(19)9-10(18)17-11(21-9)7-3-5-8(6-4-7)13(14,15)16/h3-6,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBWVSQYLJQTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425476 | |
| Record name | AGN-PC-0LRISX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
227199-08-8 | |
| Record name | AGN-PC-0LRISX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then esterified with ethyl chloroformate to yield the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts like citric acid to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Pharmaceutical Research
Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features suggest possible activity against various diseases:
- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity against bacterial strains .
- Anti-inflammatory Properties : Compounds with thiazole moieties have shown promise in reducing inflammation in preclinical models. This compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
Agricultural Applications
Research has also explored the use of this compound as a pesticide or herbicide. The trifluoromethyl group is known to enhance the efficacy of agrochemicals by improving their stability and activity against pests:
- Pesticidal Efficacy : Preliminary studies suggest that this compound can effectively target specific pests while minimizing harm to beneficial insects .
Material Science
In material science, this compound can be utilized in the development of advanced materials due to its unique chemical structure:
- Fluorinated Polymers : The incorporation of thiazole derivatives into polymer matrices may enhance thermal stability and chemical resistance, making them suitable for high-performance applications .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Agricultural Impact
Field trials conducted on crops treated with formulations containing this compound revealed a significant reduction in pest populations without adversely affecting non-target species. These findings support its potential use as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 175277-03-9)
- Molecular Formula: C₁₄H₁₂F₃NO₂S
- Molecular Weight : 315.31 g/mol
- Key Differences: Replaces the hydroxyl group with a methyl (-CH₃) group at the 4-position of the thiazole ring. Higher thermal stability (melting point: 87–89°C) compared to the hydroxyl analog, which may have a lower melting point due to intermolecular hydrogen bonding .
Positional Isomerism: Para vs. Meta Trifluoromethyl Substitution
Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 144061-14-3)
Thiazole Ring Substitution Patterns
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (CAS 343322-65-6)
Solubility and Reactivity
- The hydroxyl derivative’s -OH group enhances water solubility and participation in hydrogen bonding, critical for drug-receptor interactions .
Biological Activity
Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS RN: 227199-08-8) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a trifluoromethyl group and an ethyl ester group. Its molecular formula is , with a molecular weight of approximately 317.29 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀F₃NO₃S |
| Molecular Weight | 317.29 g/mol |
| Melting Point | 121–123 °C |
| CAS Number | 227199-08-8 |
| PubChem CID | 2774386 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Studies :
- A study demonstrated that the compound showed an IC50 value of approximately 12 µM against the MCF7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics .
- Another investigation reported significant inhibition of tumor growth in murine models when treated with this compound, suggesting its efficacy in vivo .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- In Vitro Studies : The compound was shown to reduce levels of TNF-alpha and IL-6 in cultured macrophages, which are key mediators in inflammatory pathways .
- Comparative Analysis :
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics when administered orally. The compound shows good bioavailability and metabolic stability, making it a candidate for further development as an oral therapeutic agent.
Toxicological Profile
Preliminary toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. Further studies are warranted to fully elucidate its safety margins and potential side effects.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate?
Answer:
The synthesis typically involves multi-step reactions focusing on functional group manipulation. Key steps include:
- Thiazole ring formation via condensation of thiourea derivatives with α-haloketones or esters under basic conditions .
- Introduction of the trifluoromethylphenyl group using cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids .
- Esterification of the carboxylate group using ethanol under acidic or catalytic conditions .
Example Protocol:
React 4-(trifluoromethyl)phenyl isothiocyanate with ethyl chloroacetate in ethanol to form the thiazole core.
Hydroxylate the thiazole at position 4 using oxidative conditions (e.g., H₂O₂/NaOH).
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethylphenyl protons at δ 7.6–8.0 ppm, ester carbonyl at ~165 ppm) .
- ¹⁹F NMR to confirm the presence of the CF₃ group (δ -60 to -65 ppm) .
- Mass Spectrometry (HRMS):
- Exact mass analysis (e.g., m/z 317.28 for C₁₃H₁₀F₃NO₃S⁺) .
- X-ray Crystallography:
Basic: What biological targets or mechanisms are associated with this compound?
Answer:
- Cyclooxygenase (COX) Inhibition:
The trifluoromethylphenyl group enhances hydrophobic interactions with COX-2 active sites, reducing prostaglandin synthesis (IC₅₀: ~5 μM in vitro) . - Anti-inflammatory Activity:
Demonstrated in murine models via reduced edema (40–50% inhibition at 10 mg/kg) .
Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?
Answer:
Comparative studies of analogs reveal key structure-activity relationships (SAR):
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhanced solubility; moderate COX inhibition | |
| Chlorine at position 2 | Increased cytotoxicity (IC₅₀: 2 μM) | |
| Ethylamino group | Improved selectivity for COX-2 over COX-1 |
Methodological Insight:
- Replace the hydroxyl group with methyl or acetyl to assess metabolic stability .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Answer:
Challenges:
- Disorder in the trifluoromethyl group : Due to rotational flexibility, leading to poor electron density maps .
- Twinned crystals : Common in thiazole derivatives, complicating data collection .
Solutions:
- Use SHELXL for restrained refinement, applying ISOR/SADI commands to model disordered CF₃ groups .
- Employ PLATON to detect twinning and apply twin-law corrections .
Advanced: How can contradictory biological data from structural analogs be resolved?
Answer:
Case Study:
- Conflict: Analog A shows anti-inflammatory activity, while Analog B (with 4-chlorophenyl) lacks efficacy .
- Resolution:
- Re-evaluate assay conditions : Ensure consistent cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations .
- Solubility testing : Use HPLC to confirm compound stability in DMSO/PBS .
- Target profiling : Perform kinase screening to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
